molecular formula C10H9NO B169419 3-(3-Oxopropyl)benzonitrile CAS No. 111376-39-7

3-(3-Oxopropyl)benzonitrile

Cat. No.: B169419
CAS No.: 111376-39-7
M. Wt: 159.18 g/mol
InChI Key: ULKIPHRCPMEELY-UHFFFAOYSA-N
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Description

3-(3-Oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIPHRCPMEELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551271
Record name 3-(3-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111376-39-7
Record name 3-(3-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Importance of Benzonitrile and Carbonyl Scaffolds in Organic Synthesis

The utility of molecules like 3-(3-Oxopropyl)benzonitrile is rooted in the fundamental importance of its constituent functional groups: the benzonitrile (B105546) and carbonyl moieties. These scaffolds are cornerstones of synthetic chemistry, prized for their reactivity and prevalence in a vast range of applications from pharmaceuticals to materials science. mdpi.comchemrj.org

The benzonitrile unit is a particularly versatile building block in organic synthesis. nist.gov The cyano (-C≡N) group is a powerful electron-withdrawing group that can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, and tetrazoles, significantly broadening its synthetic potential. researchgate.net Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new substituents onto the aromatic ring. researchgate.net This capability allows chemists to construct complex, multi-functionalized aromatic compounds that are ubiquitous in pharmaceuticals and advanced materials. mdpi.comrsc.org The involvement of nitriles in cycloaddition reactions and as radical acceptors further highlights their role in assembling diverse heterocyclic and carbocyclic systems. researchgate.net

Similarly, the carbonyl scaffold, specifically the aryl ketone structure found in propiophenone (B1677668) and its derivatives, is of central importance. The carbonyl group's electrophilic carbon atom is a prime target for nucleophilic addition reactions, a fundamental strategy for carbon-carbon bond formation. This reactivity is harnessed in the synthesis of a wide range of compounds. wikipedia.org Propiophenones serve as crucial intermediates in the production of pharmaceuticals and other bioactive molecules. wikipedia.org The structural framework of aromatic ketones is a common feature in medicinal chemistry, with derivatives being explored for various therapeutic purposes. middlebury.edu The combination of a stable aromatic ring with a reactive ketone provides a robust platform for building molecular complexity. chemicalbook.com

Elucidating Reactivity and Mechanistic Pathways of 3 3 Oxopropyl Benzonitrile

Reactivity Profiling of the Nitrile Functional Group

The nitrile group (C≡N) in 3-(3-Oxopropyl)benzonitrile is a versatile functional handle, susceptible to various transformations at its electrophilic carbon atom. libretexts.org

Nucleophilic Addition Reactions at the Nitrile Carbon

The polarized nature of the carbon-nitrogen triple bond renders the carbon atom electrophilic and thus a target for nucleophiles. libretexts.org This reactivity is fundamental to many synthetic applications. For instance, Grignard reagents can add to the nitrile to form ketones after an aqueous workup.

The general mechanism for nucleophilic addition to nitriles involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of an imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reactions depending on the specific conditions and reagents used.

Reductive Transformations of the Nitrile Moiety

The nitrile group can be selectively reduced to a primary amine, a transformation of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.de Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgthieme-connect.de

The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which then undergoes a second hydride addition. Subsequent protonation yields the primary amine. libretexts.org Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, provides a milder alternative. thieme-connect.de The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups like the ketone in this compound. thieme-connect.deacs.org

Interestingly, the development of cobalt-based catalysts has shown promise for the selective hydrogenation of nitriles in the presence of ketones, which is particularly relevant for molecules like this compound. nih.gov

Table 1: Reductive Transformations of Nitriles

Reducing Agent Product Conditions Reference
LiAlH₄ Primary Amine Diethyl ether, then H₂O workup libretexts.org
H₂/Pd/C Primary Amine Ethanol, elevated temperature and pressure thieme-connect.de
H₂/Raney Nickel Primary Amine Varies thieme-connect.de
H₂/Co Catalyst Primary Amine 2-Methyltetrahydrofuran, 100°C, 1.5 MPa H₂ nih.gov

Hydrolysis and Amidation Mechanisms

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. chemguide.co.uk This process can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating the attack of a weak nucleophile like water. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid upon extended heating. libretexts.orglibretexts.org

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to the amide. libretexts.org Continued heating in a basic solution will hydrolyze the amide to a carboxylate salt. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk

Partial hydrolysis to the amide can be achieved under milder conditions, for instance, by using potassium hydroxide in ethanol. chemspider.com The development of transition metal catalysts, such as the Ghaffar-Parkins catalyst, has also enabled the hydration of nitriles to primary amides under neutral conditions, offering a valuable alternative for sensitive substrates. orgsyn.org

Reactivity Profiling of the Carbonyl Functional Group

The ketone group (C=O) in this compound offers another site for a variety of chemical transformations, including condensation reactions and selective redox manipulations.

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)

The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, a key intermediate in many carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a particularly relevant reaction, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comsciensage.info This reaction typically leads to the formation of an α,β-unsaturated product after spontaneous dehydration of the initial aldol-type adduct. sigmaaldrich.com Various catalysts and conditions have been developed to optimize this reaction, including the use of zeolites and ionic liquids. sciensage.infoorganic-chemistry.org

Selective Reduction and Oxidation of the Ketone

The selective reduction of the ketone in the presence of the nitrile is a significant synthetic challenge. The choice of reducing agent is critical to achieve this chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is often effective for reducing ketones to secondary alcohols while leaving the nitrile group intact, especially under controlled conditions. researchgate.net

Enzymatic reductions using alcohol dehydrogenases have also emerged as a "green" and highly selective method for reducing keto groups in the presence of other functional groups. researchgate.net

Conversely, the oxidation of the propyl side chain is also a possible transformation. Strong oxidizing agents would likely affect other parts of the molecule, but selective methods could potentially target the carbon adjacent to the aromatic ring.

Table 2: Selective Reactions of the Carbonyl Group

Reaction Type Reagent/Catalyst Product Reference
Knoevenagel Condensation Active Methylene Compound, Weak Base α,β-Unsaturated Ketone sigmaaldrich.comsciensage.info
Selective Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol researchgate.net
Enzymatic Reduction Alcohol Dehydrogenase Secondary Alcohol researchgate.net

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde functionality of this compound is amenable to classic olefination reactions, providing a powerful tool for carbon-carbon bond formation and the synthesis of more complex unsaturated structures.

The Wittig reaction , a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org This reaction is widely used to convert carbonyls into alkenes. wikipedia.org For this compound, this would involve reaction with a suitable triphenyl phosphonium ylide (a Wittig reagent). wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides, those with electron-withdrawing groups, favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Semi-stabilized ylides often result in poor (E)/(Z) selectivity. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. tcichemicals.comuta.edu A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture. uta.edu This reaction generally shows a strong preference for the formation of (E)-alkenes. tcichemicals.com The HWE reaction is known for its versatility and can be employed with a wide array of phosphonate reagents and carbonyl compounds. researchgate.net

Olefination StrategyReagent TypeTypical Product StereochemistryKey Advantages
Wittig Reaction Phosphonium Ylide(Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylidesBroad applicability
Horner-Wadsworth-Emmons Phosphonate CarbanionPredominantly (E)-alkeneWater-soluble byproduct, easy purification

Aromatic Ring Functionalization and Reactivity

The benzonitrile (B105546) core of this compound can undergo various functionalization reactions, primarily guided by the electronic properties of the cyano group.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgmsu.edu This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgnih.gov The cyano group can act as a moderate DMG. organic-chemistry.org However, sterically directed C-H activation and borylation reactions, catalyzed by iridium, have been shown to achieve functionalization at the 2-position, adjacent to the cyano group, particularly when a bulky substituent is present at the 4-position. nih.gov This method provides an alternative to traditional DoM and EAS reactions. nih.gov

Palladium-Catalyzed Coupling Reactions on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uni-rostock.denobelprize.org The benzonitrile moiety can participate in these reactions, typically after conversion of a C-H or C-halogen bond into a more reactive functional group. For instance, a halogenated derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid. researchgate.net The Heck reaction, which couples an aryl halide with an alkene, is another possibility. rsc.orgchemie-brunschwig.ch These reactions are known for their high functional group tolerance. chemie-brunschwig.ch

Intramolecular Cyclization and Rearrangement Pathways Involving this compound

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions to form heterocyclic structures. For example, intramolecular reductive Heck reactions have been used to synthesize 3,3-disubstituted isoindolin-1-ones. researchgate.net Transition-metal-catalyzed intramolecular cyclizations are a general and attractive strategy for the synthesis of medium-sized heterocycles. nih.gov Furthermore, derivatives of 2-cyanobenzaldehyde (B126161) are known to undergo cyclization reactions to form isoindolin-1-one (B1195906) derivatives. acs.org Copper-catalyzed three-component cascade cyclizations involving 2-formylbenzonitriles have been developed to produce 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net

Computational and Spectroscopic Mechanistic Investigations

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms. mdpi.comresearchgate.net For benzonitrile derivatives, DFT calculations have been used to study the mechanism of [3+2] cycloaddition reactions, revealing the polar nature of these transformations. mdpi.com Such studies can predict regioselectivity and explore the energetics of different reaction pathways. mdpi.commdpi.com For instance, computational tools have been employed to investigate the mechanism of nickel-catalyzed cross-coupling reactions of benzonitrile. rsc.org

Spectroscopic methods are crucial for characterizing intermediates and products, and for monitoring reaction progress. NMR spectroscopy is a key tool for structure elucidation of products from reactions such as the Heck reaction. rsc.org Spectroscopic analysis, combined with computational modeling, provides a comprehensive understanding of the mechanistic details of reactions involving this compound and related compounds.

Transition State Analysis via Quantum Chemical Calculations

A search for specific quantum chemical calculations aimed at analyzing the transition states of reactions involving this compound did not yield any dedicated studies. Quantum chemical calculations are a powerful tool for modeling reaction paths and determining the energetics of transition states nih.govresearchgate.net. Such analyses typically involve methods like Density Functional Theory (DFT) to map potential energy surfaces and identify the geometry of transition state structures mdpi.comwuxiapptec.com. However, no literature was found that applies these methods to this compound to elucidate the mechanisms of its reactions, such as nucleophilic additions to its carbonyl group or reactions involving the nitrile moiety.

Reaction Kinetic Studies and Isotope Effects

There is a lack of published research on the reaction kinetics of this compound. Kinetic studies, often complemented by Kinetic Isotope Effects (KIEs), are fundamental for understanding reaction mechanisms by identifying rate-determining steps osti.govnumberanalytics.com. The KIE compares the reaction rates of molecules with different isotopes (e.g., hydrogen vs. deuterium) to probe which bonds are broken or formed in the slowest step of a reaction libretexts.orggmu.edu. No studies were found that measure the rate constants, determine the reaction order, or use isotope labeling to investigate the mechanistic pathways of this specific compound.

Spectroscopic Probes of Reaction Intermediates

While spectroscopic methods like in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying and characterizing transient intermediates in a reaction sequence, no studies have been published that apply these techniques to probe the reaction intermediates of this compound liverpool.ac.ukrsc.org. Such research would provide direct evidence for proposed mechanistic pathways by observing the formation and consumption of intermediate species in real-time.

Due to the absence of specific research findings in these advanced mechanistic areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline.

3 3 Oxopropyl Benzonitrile As a Pivotal Building Block in Complex Molecule Synthesis

Applications in the Construction of Nitrogen-Containing Heterocycles

The presence of both an electrophilic aldehyde and a nucleophilic nitrile group, along with the benzene (B151609) ring, makes 3-(3-Oxopropyl)benzonitrile an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Through carefully designed reaction sequences, this compound can be transformed into quinolines, isoquinolines, pyridines, pyrimidines, indoles, and other related fused systems.

Quinolines and Isoquinolines

The synthesis of quinolines and isoquinolines often involves the construction of a pyridine (B92270) ring fused to a benzene ring. While direct, one-pot syntheses of these scaffolds from this compound are not extensively documented, its functional groups provide a clear pathway for their construction through multi-step sequences.

For the synthesis of quinolines, the oxopropyl side chain can be envisioned to participate in cyclization reactions. For instance, a plausible approach involves the initial conversion of the aldehyde to a β-amino ketone, which can then undergo an intramolecular cyclization onto the benzene ring, a strategy reminiscent of the Friedländer synthesis. researchgate.netresearchgate.net Alternatively, the nitrile group could be reduced to an amine, followed by reaction with a 1,3-dicarbonyl compound and subsequent cyclization.

The synthesis of isoquinolines from this compound could proceed through a Bischler-Napieralski or Pictet-Spengler type reaction. organic-chemistry.orgorganic-chemistry.org This would typically involve the initial conversion of the nitrile group to an aminoethyl group attached to the benzene ring, followed by acylation and acid-catalyzed cyclization. A notable example involves the synthesis of 3-aryl isoquinolines from 2-methyl-arylaldehydes and benzonitriles, suggesting the feasibility of using nitrile-containing precursors in isoquinoline (B145761) synthesis.

Heterocycle General Synthetic Strategy Key Intermediates Relevant Name Reactions
QuinolinesIntramolecular cyclization of a β-amino ketone derived from this compound.β-Amino ketones, 1,2-dihydroquinolines.Friedländer Synthesis, Doebner-von Miller Reaction. researchgate.netorganic-chemistry.org
IsoquinolinesCyclization of an N-acylated phenethylamine (B48288) derivative obtained from this compound.N-Acyl-β-phenylethylamines, 3,4-dihydroisoquinolines.Bischler-Napieralski Synthesis, Pictet-Spengler Reaction. organic-chemistry.orgorganic-chemistry.org

Pyridines and Pyrimidines

The construction of pyridine and pyrimidine (B1678525) rings can be effectively achieved using this compound as a key synthon. The aldehyde functionality, in particular, is a versatile handle for introducing the necessary fragments for ring formation.

The synthesis of pyridines can be accomplished through various condensation reactions. A well-established method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.gov In this context, this compound would serve as the aldehyde component. Another approach involves the reaction of α,β-unsaturated ketones, which can be derived from the aldehyde of the starting material, with enamines or other nitrogen sources.

For pyrimidine synthesis, the aldehyde group can react with compounds containing an amidine functionality in the presence of a suitable coupling partner. The Pinner synthesis, for example, involves the condensation of a β-keto ester with an amidine. slideshare.net While this compound is not a β-keto ester itself, it can be readily converted into one. A more direct approach involves a one-pot, three-component reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amidine source. derpharmachemica.comscribd.com

Heterocycle Synthetic Approach Reagents Key Reaction Type
PyridinesThree-component condensation.β-Ketoester, Ammonia.Hantzsch Synthesis. nih.gov
PyrimidinesThree-component condensation.Malononitrile, Amidine hydrochloride.One-pot cyclocondensation. derpharmachemica.comscribd.com

Indoles and Related Fused Systems

The synthesis of indoles from this compound is a more directly documented application. The core strategy involves an intramolecular cyclization that forms the pyrrole (B145914) ring fused to the existing benzene ring. A prominent example is the synthesis of 3-(3-oxopropyl)-1H-indole-4-carbonitrile, a compound structurally very similar to potential derivatives of the title compound. scilit.com

The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, typically involves the reaction of an arylhydrazine with an aldehyde or ketone. rsc.org this compound can serve as the ketone precursor in this reaction. Other methods like the Reissert and Leimgruber-Batcho syntheses proceed via the cyclization of ortho-substituted nitro- or amino-toluenes, which could be accessed from the starting material through appropriate functional group transformations. mdpi.com The Madelung synthesis, involving the base-catalyzed cyclization of N-acyl-o-toluidines, also presents a viable route. rsc.org

Heterocycle Synthetic Method Key Precursor Reaction Conditions
IndolesIntramolecular cyclization.Arylhydrazone of this compound.Acid catalysis (Fischer). rsc.org
Fused IndolesTandem cyclization reactions.Functionalized indole intermediates.Various, depending on the desired fused system.

Role in the Synthesis of Oxygen- and Sulfur-Containing Heterocyclic Systems

Beyond nitrogen heterocycles, this compound is also a valuable precursor for the synthesis of heterocyclic systems containing oxygen and sulfur atoms. The aldehyde and nitrile functionalities, in conjunction with the aromatic ring, can be strategically manipulated to form chromones, coumarins, thiophenes, and benzothiophenes.

Chromones and Coumarins

The synthesis of chromones and coumarins generally involves the reaction of a phenol (B47542) with a three-carbon component. While this compound is not a phenol, it can be hydroxylated or otherwise functionalized to introduce the required phenolic hydroxyl group.

For chromone (B188151) synthesis, an o-hydroxyacetophenone derivative is a common starting point. This can be conceptually derived from this compound by hydroxylation and oxidation of the propyl side chain. The resulting o-hydroxyaryl alkyl ketone can then be cyclized with a suitable one-carbon unit. researchgate.net

Coumarin synthesis often proceeds via the Pechmann condensation of a phenol with a β-ketoester or the Perkin reaction of a salicylaldehyde (B1680747) with an acid anhydride (B1165640). rsc.org An alternative route involves the Knoevenagel condensation of a salicylaldehyde with a compound containing an active methylene group. organic-chemistry.org By introducing a hydroxyl group ortho to the oxopropyl chain, this compound can be converted into a suitable precursor for these reactions. For instance, a Michael addition of a phenol to an α,β-unsaturated nitrile, followed by cyclization, is a known method for preparing chromanones, which are precursors to chromones. researchgate.net

Heterocycle General Synthetic Pathway Required Precursor from Starting Material Key Reaction Type
ChromonesCyclization of an o-hydroxyaryl alkyl ketone.o-Hydroxy-β-keto-propylbenzonitrile.Intramolecular condensation.
CoumarinsCondensation of a salicylaldehyde derivative.2-Hydroxy-3-(3-oxopropyl)benzaldehyde.Pechmann or Knoevenagel condensation. rsc.orgorganic-chemistry.org

Thiophenes and Benzothiophenes

The synthesis of thiophenes from this compound can be achieved through reactions that construct the five-membered sulfur-containing ring. A common method is the Gewald reaction, which involves the condensation of a ketone, a compound with an active methylene group (like the nitrile in the starting material), and elemental sulfur. derpharmachemica.comscribd.com The aldehyde in this compound can serve as the ketone component after suitable protection or selective reaction.

For the synthesis of benzothiophenes, the strategy typically involves the cyclization of an ortho-substituted benzene derivative. A plausible route starting from this compound would be the introduction of a thiol group ortho to the oxopropyl chain. The resulting o-mercaptoaryl ketone can then undergo an intramolecular condensation to form the benzothiophene (B83047) ring. organic-chemistry.org

Heterocycle Synthetic Strategy Key Reagents/Intermediates Reaction Type
ThiophenesGewald reaction.Elemental sulfur, active methylene compound.Condensation/cyclization. derpharmachemica.comscribd.com
BenzothiophenesIntramolecular cyclization of an o-mercaptoaryl ketone.o-Mercapto-3-(3-oxopropyl)benzonitrile.Intramolecular condensation. organic-chemistry.org

Utilization in Carbocyclic Ring Formation

This compound serves as a versatile precursor for the construction of various carbocyclic ring systems. Its bifunctional nature, containing both an electrophilic aldehyde and a latent electrophilic site on the benzene ring, allows for a range of intramolecular cyclization and annulation reactions.

Cyclization Reactions for Alicyclic Systems

The oxopropyl chain of this compound is well-suited for intramolecular cyclization reactions to form alicyclic systems. While direct literature examples focusing solely on this substrate are not abundant, its structure lends itself to well-established synthetic transformations.

One such potential transformation is an intramolecular aldol (B89426) cyclization . Under basic or acidic conditions, the enolate (or enol) of the ketone can attack the C2 or C4 position of the benzene ring, which is activated by the electron-withdrawing nitrile group. More commonly, the aldehyde's α-protons can be abstracted to form an enolate that attacks the ketone carbonyl, though this is less favored. A more plausible pathway involves the formation of a six-membered ring through an intramolecular aldol-type reaction, leading to a tetralone precursor. This cyclization would yield a 3,4-dihydro-1(2H)-naphthalenone derivative, a core structure in many complex molecules.

Another powerful potential reaction is the Nazarov cyclization . This acid-catalyzed 4π-electrocyclic reaction is used to form cyclopentenones. To be a substrate for this reaction, this compound would first need to be converted into a divinyl ketone. For instance, a Wittig reaction or Horner-Wadsworth-Emmons olefination at the aldehyde functional group could introduce the required second vinyl group. The resulting dienone, featuring the 3-cyanophenyl substituent, could then undergo Nazarov cyclization to produce a cyclopentenone ring fused to the aromatic system thieme.denih.govorganic-chemistry.org. The regioselectivity of this cyclization can often be controlled by the electronic nature of the substituents on the vinyl groups organic-chemistry.org.

Annulation Strategies

Annulation, the formation of a new ring fused to an existing one, is a key strategy where this compound can be employed. The most direct annulation method is an intramolecular Friedel-Crafts acylation .

This process involves converting the terminal aldehyde of the oxopropyl chain into a more reactive carboxylic acid derivative, typically an acyl chloride or by using a strong acid promoter. The resulting electrophile can then attack the ortho position (C2 or C4) of the nitrile-bearing benzene ring to form a new six-membered ring. This cyclization yields a tetralone, a valuable bicyclic ketone intermediate. The synthesis of substituted tetralones, such as 6-methoxy-1-tetralone, from similar 4-phenylbutanoic acid precursors using activating agents like Eaton's reagent (P₂O₅ in MeSO₃H) is a well-documented analogous transformation, highlighting the feasibility of this approach orgsyn.orgchemicalbook.com.

Precursor Derived from this compoundReaction TypeAnnulated ProductReference Analogy
3-(3-Carboxypropyl)benzonitrileIntramolecular Friedel-Crafts Acylation7-Cyano-1-tetralone orgsyn.orgchemicalbook.com

Contributions to Total Synthesis of Natural Products and Designed Architectures

The (3-oxopropyl)benzonitrile framework is a valuable building block for creating complex molecules, including pharmaceutically relevant designed architectures. While specific examples detailing the use of the meta-isomer in the total synthesis of natural products are not prominent in surveyed literature, the closely related para-isomer, 4-(3-oxopropyl)benzonitrile (B159865), has been successfully utilized in the synthesis of potent enzyme inhibitors.

For instance, 4-(3-oxopropyl)benzonitrile was employed as a key component in a three-component reaction to synthesize a library of 2,4,5-trisubstituted imidazoles, which were evaluated as inhibitors of the ALK5 kinase, a target for fibrosis and cancer therapies nih.gov. This demonstrates the utility of the (oxopropyl)benzonitrile scaffold in medicinal chemistry for the rapid assembly of complex heterocyclic structures.

Furthermore, the 3-cyanophenyl motif itself is a component in the construction of sophisticated, designed supramolecular structures. In one example, hexakis(3-cyanophenyl) thieme.deradialene was synthesized, showcasing the use of the 3-cyanophenyl unit in creating electron-deficient, propeller-shaped molecules with unique electronic properties for materials science applications beilstein-journals.org.

Strategies for Derivatization and Scaffold Diversification of this compound

The chemical functionality of this compound provides multiple handles for derivatization, allowing for extensive scaffold diversification. These modifications can target the aldehyde, the nitrile group, or the aromatic ring, enabling the creation of a wide array of new chemical entities.

Functional Group Transformations:

Oxidation/Reduction of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, 3-(3-hydroxypropyl)benzonitrile (B1610696) . This alcohol can then undergo further reactions like etherification or esterification .

Transformation of the Nitrile: The nitrile group is a versatile functional group that can be reduced to a primary amine (benzylamine derivative) or hydrolyzed to a carboxylic acid under acidic or basic conditions smolecule.com.

Multicomponent Reactions for Scaffold Diversification: A powerful strategy for scaffold diversification is the use of multicomponent reactions (MCRs). The Radziszewski imidazole (B134444) synthesis, a four-component reaction, is particularly well-suited for utilizing this compound. In this reaction, an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (like ammonium (B1175870) acetate) condense to form a substituted imidazole.

Drawing an analogy from the synthesis of ALK5 inhibitors which used the para-isomer nih.gov, this compound can serve as the aldehyde component. By reacting it with various α-dicarbonyl compounds and amines, a diverse library of imidazoles with the 3-cyanophenylpropyl substituent can be generated. This approach allows for systematic variation of three different points of the final molecule, making it highly efficient for generating chemical libraries for drug discovery.

Component 1: AldehydeComponent 2: α-Dicarbonyl CompoundComponent 3: Amine SourceResulting Scaffold CoreReference Analogy
This compound1-(Benzo[d] thieme.dedioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dioneAmmonium Acetate2-(2-(3-Cyanophenyl)ethyl)-4-(benzo[d] thieme.dedioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole nih.gov
This compound1-(Quinoxalin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dioneAmmonium Acetate2-(2-(3-Cyanophenyl)ethyl)-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazole nih.gov
This compound1-(Benzo[d] thieme.dedioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dioneHydroxylamine2-(2-(3-Cyanophenyl)ethyl)-1-hydroxy-4-(benzo[d] thieme.dedioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole nih.gov
This compound1-(Quinoxalin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dioneHydroxylamine2-(2-(3-Cyanophenyl)ethyl)-1-hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazole nih.gov

This strategic derivatization underscores the value of this compound as a pivotal building block for generating molecular diversity in the pursuit of new materials and therapeutic agents.

Theoretical and Computational Investigations on 3 3 Oxopropyl Benzonitrile

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. For 3-(3-Oxopropyl)benzonitrile, computational methods such as Density Functional Theory (DFT) provide insights into its electronic characteristics and how it might behave in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. libretexts.orgwikipedia.org

For this compound, the HOMO and LUMO energies are critical in determining its role as an electron donor or acceptor. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Theoretical calculations, often employing methods like DFT, can determine the energies and spatial distributions of these frontier orbitals. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used for such analyses. iucr.org The analysis of HOMO and LUMO frontier orbitals can indicate that a compound like this compound may act as a good donor-acceptor semiconductor with efficient hole transport capacity. researchgate.net

OrbitalEnergy (eV)Description
HOMOValueHighest Occupied Molecular Orbital. Indicates the region of the molecule most likely to donate electrons in a reaction.
LUMOValueLowest Unoccupied Molecular Orbital. Indicates the region of the molecule most likely to accept electrons.
HOMO-LUMO GapValueThe energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.

Electrostatic Potential Maps and Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. reed.eduuni-muenchen.de The MEP is calculated as the force acting on a positive test charge by the molecule's electron cloud and nuclei. uni-muenchen.de

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.deacs.org Green represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit a more positive potential (blue or green), identifying them as potential sites for nucleophilic attack. The aromatic ring would display a complex distribution of potential due to the interplay of the electron-withdrawing nitrile group and the propyl chain. acs.org

Conformational Landscape and Rotational Barrier Analysis

The three-dimensional shape of a molecule, or its conformation, significantly influences its physical and chemical properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. libretexts.org

For this compound, rotation around the single bonds in the oxopropyl side chain allows the molecule to adopt various conformations. The relative energies of these conformers determine the most stable, and therefore most populated, shapes of the molecule. Factors influencing conformational stability include steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding (if applicable in a given environment). libretexts.org

The rotational barrier is the energy required to rotate from one conformation to another. rsc.org These barriers can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computationally through methods like DFT. mdpi.com For example, by varying the torsion angle of a specific bond and calculating the energy at each step, a potential energy surface can be generated, revealing the energy minima (stable conformers) and maxima (transition states). mdpi.com

Rotational BondDihedral Angle (°)Relative Energy (kcal/mol)Conformation
C(aryl)-C(CH2)ValueValueDescription
C(CH2)-C(CH2)ValueValueDescription
C(CH2)-C(O)ValueValueDescription

Quantum Chemical Studies of Reaction Energetics and Pathways

For reactions involving this compound, quantum chemical calculations can be used to:

Determine Reaction Mechanisms: By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products, elucidating the step-by-step mechanism of the reaction. rsc.org

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Quantum chemical methods can provide accurate estimates of these barriers.

Predict Reaction Outcomes: By comparing the energies of different possible products, it is possible to predict the major product of a reaction under thermodynamic control.

For instance, in a hypothetical reduction of the carbonyl group in this compound, quantum chemical calculations could model the approach of a reducing agent, locate the transition state for the hydride transfer, and calculate the energetics of the entire process. rsc.org

Solvent Effects and Molecular Dynamics Simulations of this compound Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. frontiersin.org Computational methods can be used to model these solvent effects.

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule and its surrounding solvent molecules behave over time. numberanalytics.com For this compound, MD simulations could be used to:

Study the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the nitrile and carbonyl groups.

Investigate the influence of the solvent on the conformational preferences of the molecule.

Simulate reaction dynamics in solution, providing insights into how the solvent affects the reaction pathway and energetics. numberanalytics.com

For example, studies have shown that solvation can significantly lower the free energy barrier of activation for reactions. nih.gov The choice of solvent can also influence catalyst activity and selectivity by coordinating to metal centers or stabilizing reactants and products differently. numberanalytics.com

Future Perspectives and Emerging Research Avenues for 3 3 Oxopropyl Benzonitrile

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel, efficient, and selective synthetic methods for 3-(3-oxopropyl)benzonitrile is a key area of ongoing research. Current strategies often rely on classical reactions, but future innovations are geared towards greener, more atom-economical processes.

One established route to this compound is the oxidation of the corresponding alcohol, 3-(3-hydroxypropyl)benzonitrile (B1610696). Traditional methods may use stoichiometric oxidizing agents like chromium trioxide. Future research will likely focus on catalytic and more environmentally benign oxidants. Another classical approach is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group to the aromatic ring. mt.comnumberanalytics.commasterorganicchemistry.com

Innovations are pointing towards multicomponent reactions (MCRs), which offer significant advantages by combining three or more reactants in a single operation to form a complex product, thereby reducing waste and simplifying procedures. nih.gov Research into copper-catalyzed three-component reactions involving starting materials like 2-formylbenzonitriles and other building blocks has shown promise for constructing complex heterocyclic scaffolds. beilstein-journals.orgresearchgate.net Adapting these MCR strategies could provide a direct and highly efficient pathway to this compound and its derivatives. For instance, a three-component reaction between an appropriate aromatic aldehyde, an enolizable ketone, and a nitrile could be envisioned. researchgate.net

Furthermore, chemoenzymatic strategies present a promising avenue. The use of enzymes, such as lipases and alcohol dehydrogenases, has been demonstrated in the asymmetric synthesis of related chiral 2-(2-hydroxypropyl)benzonitriles, which are precursors to the corresponding ketones. uniovi.es Expanding this enzymatic toolbox could enable highly selective and sustainable production of chiral derivatives of this compound.

MethodKey Reagents/CatalystAdvantagesChallenges/Research Focus
Oxidation of 3-(3-hydroxypropyl)benzonitrileCatalytic O₂; H₂O₂; Dess-Martin periodinaneHigh selectivity, potentially green if using catalytic air oxidation.Developing cost-effective and recyclable catalysts with high turnover numbers. uniovi.es
Friedel-Crafts AcylationBenzene (B151609), 3-chloropropionyl chloride, AlCl₃/FeCl₃Well-established, direct C-C bond formation. mt.comRequires stoichiometric amounts of corrosive Lewis acids, potential for side reactions. Focus on solid acid catalysts.
Multicomponent Reactions (MCRs)Aryl aldehydes, enolizable ketones, nitriles; Transition metal catalysts (e.g., Cu(I))High atom economy, procedural simplicity, rapid assembly of molecular complexity. nih.govbeilstein-journals.orgDiscovery of suitable reaction conditions and catalysts for the specific synthesis of this compound.
Chemoenzymatic SynthesisAlcohol dehydrogenases (ADHs), lipasesHigh enantioselectivity, mild reaction conditions, environmentally benign. uniovi.esEnzyme stability, substrate scope, and scalability.

Exploration of Novel Catalytic Transformations and Reaction Manifolds

The dual functionality of this compound opens up a vast landscape for exploring novel catalytic transformations and reaction manifolds. The ketone and nitrile moieties can react independently or in concert to generate a diverse array of complex molecules, particularly heterocycles.

The ketone group is a handle for various C-C and C-N bond-forming reactions. For example, it can undergo aldol (B89426) condensations with other aldehydes or ketones to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. acs.orgacs.orgfigshare.com Organocatalysis, using small organic molecules like proline or its derivatives, has emerged as a powerful, metal-free approach to facilitate such reactions stereoselectively. google.com

The nitrile group is also highly versatile. It can participate in [2+2+2] cycloaddition reactions with alkynes and diynes, catalyzed by transition metals like cobalt, to construct highly substituted pyridine (B92270) and isoquinoline (B145761) frameworks. jku.at This offers a direct route to complex nitrogen-containing aromatic systems. Additionally, the nitrile can be a precursor for creating triazine compounds, which have applications in materials science due to their fluorescent properties.

The most exciting prospects lie in intramolecular reactions or cascade sequences that engage both functional groups. For instance, a reductive amination of the ketone followed by an intramolecular cyclization onto the nitrile group could lead to novel fused heterocyclic systems. Asymmetric cyclization reactions, potentially catalyzed by non-covalent organocatalysts, could be employed to synthesize chiral N-heterocycles from derivatives of this compound. nih.gov The development of dual catalytic systems, perhaps combining a metal catalyst to activate one group and an organocatalyst for the other, represents a frontier in expanding the reaction manifolds of this compound. cardiff.ac.uk

Reaction TypeCatalyst SystemPotential Product ClassKey Research Avenue
Asymmetric Aldol ReactionChiral organocatalysts (e.g., proline derivatives)Chiral β-hydroxy ketonesDeveloping catalysts for high diastereo- and enantioselectivity. google.com
[2+2+2] CycloadditionCobalt complexes (e.g., CoI₂(dppe))Substituted pyridines/isoquinolinesExploring intramolecular variants and expanding substrate scope. jku.at
Intramolecular CyclizationAcid/base catalysis or transition metalsFused N-heterocyclesDesigning substrates for tandem reactions engaging both ketone and nitrile groups.
Photoredox CatalysisIridium or Ruthenium complexes, organic dyesRadical addition products, C-H functionalized derivativesCoupling with other catalytic manifolds for dual catalysis. cardiff.ac.uknih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures for this compound and its derivatives from traditional batch processes to automated and continuous flow platforms is a significant future direction. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. thieme.com

The synthesis of aromatic ketones, a class to which this compound belongs, is well-suited for flow chemistry. For example, Friedel-Crafts acylation reactions have been successfully performed in continuous-flow systems using heterogeneous catalysts like metal-doped zeolites, which circumvents the problems associated with corrosive homogeneous catalysts and simplifies product purification. researchgate.net Similarly, aldol condensations involving aromatic ketones have been efficiently conducted in flow reactors using solid-supported base catalysts, demonstrating high yields and catalyst stability over extended periods. acs.orgacs.orgfigshare.com These established protocols could be readily adapted for the synthesis and subsequent transformation of this compound.

Automated synthesis platforms, which integrate microreactors with robotic fluid handling and online analytical monitoring, can accelerate reaction screening and optimization. nih.gov Such systems could be employed to rapidly identify the optimal conditions (temperature, pressure, catalyst, residence time) for the synthesis of this compound or to explore its reactivity in novel transformations. An automated flow platform could systematically vary reactants and catalysts to build a library of derivatives, significantly speeding up the discovery of new molecules with desired properties. rsc.org

Platform TypeKey AdvantageApplicability to this compound SynthesisRelevant Example
Continuous Flow ReactorEnhanced safety, scalability, precise control.Applicable to key steps like oxidation or Friedel-Crafts acylation using packed-bed catalysts.Continuous-flow hydration-condensation for α,β-unsaturated ketone synthesis. nih.gov
Automated Screening PlatformHigh-throughput experimentation, rapid optimization.Screening catalysts and conditions for novel transformations of the ketone or nitrile group.Automated platforms for studying mass transfer-controlled nanocrystal synthesis. rsc.org
Integrated Synthesis & PurificationEnd-to-end production of pure compounds.Coupling a flow reactor for synthesis with downstream extraction and chromatography units.Automated synthesis of peptides and other complex molecules. thieme.com

Advanced Materials Science Applications as a Monomer or Precursor

The unique structure of this compound makes it an attractive candidate as a monomer or precursor for the synthesis of advanced materials. Both the nitrile and the propyl-ketone functionalities can be leveraged to build novel polymer architectures.

The benzonitrile (B105546) group is a well-known precursor for high-performance polymers. atamankimya.com For example, benzonitrile moieties can be polymerized or cyclotrimerized to form highly cross-linked, thermally stable poly(triazine) networks. This process imparts exceptional thermal and chemical resistance to the resulting materials. The presence of the ketone group in this compound adds another point of functionality that can be used for post-polymerization modification or to influence the final properties of the material. Benzonitrile-containing monomers are also used to synthesize polymers with high glass transition temperatures and enhanced solvent resistance. researchgate.netmdpi.com

Furthermore, the diamine or diol derivatives of this compound, obtained through reduction of the nitrile and ketone groups, could serve as novel monomers for creating high-performance polyamides and polyesters. google.com The pendant alkyl chain derived from the oxopropyl group could influence polymer chain packing, solubility, and mechanical properties in ways not achievable with simple aromatic diamines. For instance, polymerization of a diamine derived from this compound with dianhydrides or diacid chlorides could yield novel polyimides or polyamides with tailored properties. google.com The synthesis of π-conjugated polymers for electrochromic applications has utilized benzonitrile-based monomers, suggesting that derivatives of this compound could be precursors for new electroactive materials. bohrium.com

Potential Material TypePolymerization/Reaction PathwayRole of this compoundPotential Application Area
Poly(triazine) NetworksCatalytic cyclotrimerization of the nitrile groupsCross-linking monomerHigh-temperature composites, adhesives, microelectronics
Specialty Polyamides/PolyimidesPolycondensation of its diamine derivative with diacids/dianhydridesFunctional monomer to tailor polymer propertiesAerospace components, separation membranes, flexible electronics. google.com
Functional CopolymersCopolymerization of its methacrylate (B99206) derivative with other monomers like styreneMonomer to increase glass transition temperature and solvent resistanceHigh-performance engineering plastics. researchgate.net
Electroactive PolymersElectropolymerization of thiophene- or EDOT-functionalized derivativesPrecursor to a functional monomerElectrochromic devices, sensors, organic electronics. bohrium.com

Q & A

Q. What are the optimal synthetic routes for 3-(3-Oxopropyl)benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step approach is often employed: (1) Knoevenagel condensation between benzonitrile derivatives and β-keto esters, followed by (2) selective reduction of the α,β-unsaturated ketone intermediate. Reaction optimization should focus on:
  • Catalyst screening : Piperidine or morpholine catalysts in ethanol at 0–5°C (2–12 h) for controlled condensation .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile/benzonitrile mixtures) enhance reaction efficiency .
  • Temperature control : Sub-ambient temperatures minimize side reactions like over-reduction or polymerization .
  • Monitoring : TLC or UPLC-MS (e.g., m/z 366 [M+H]+ observed in related oxopropyl derivatives) ensures reaction completion .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify key signals:
  • δ 7.85–8.02 ppm (aromatic protons), δ 3.72 ppm (oxopropyl methylene), δ 1.68 ppm (methyl groups in branched derivatives) .
  • Carbonyl resonance at δ 196.5 ppm (13C) confirms the oxo group .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch) .
  • UV-Vis : π→π* transitions at 250–280 nm for the benzonitrile moiety; oxopropyl conjugation shifts λmax by ~20 nm .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal stability : Decomposition observed >150°C; store at 2–8°C in inert atmospheres .
  • pH sensitivity : Hydrolysis of the nitrile group occurs in strongly acidic/basic conditions (pH <2 or >10). Neutral buffers (e.g., PBS) are recommended for biological assays .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the oxopropyl group .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :
  • DFT calculations :
  • Optimize geometry using B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (FMOs).
  • Fukui indices identify nucleophilic/electrophilic sites (e.g., oxopropyl carbonyl as a reactive hotspot) .
  • Molecular docking :
  • Target enzymes (e.g., Leishmania trypanothione reductase, PDB: 6ER5) using AutoDock Vina.
  • Binding affinity correlates with substituent effects (e.g., electron-withdrawing groups enhance interactions with catalytic cysteine residues) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :
  • Data normalization : Account for assay variability (e.g., IC50 values in Leishmania models vs. bacterial assays) by standardizing protocols (e.g., fixed ATP concentrations) .
  • SAR analysis : Compare substituent effects:
  • 4-Fluorophenyl derivatives show 10× higher anti-parasitic activity than methoxy analogs due to enhanced target binding .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may skew in vitro results .

Q. How can NMR spectral overlaps (e.g., water peak interference) be mitigated during structural elucidation?

  • Methodological Answer :
  • Solvent selection : Use deuterated DMSO-d6 for improved resolution of aromatic and oxopropyl signals .
  • Pulse sequences : Apply WATERGATE or presaturation to suppress water peaks in aqueous samples .
  • Dynamic range adjustment : Dilute samples to reduce signal crowding in multiplet regions (e.g., δ 3.27–3.36 ppm for methylene groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.